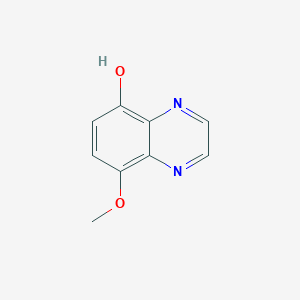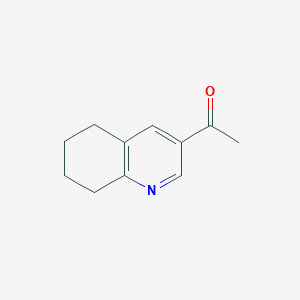![molecular formula C6H5ClN4 B15071622 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/no-structure.png)
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom
Méthodes De Préparation
The synthesis of 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common reagents used in these reactions include sodium hydride (NaH), palladium catalysts (Pd/C), and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of casein kinase 2 (CK2), inhibiting its activity. This inhibition can disrupt various cellular processes, leading to antiproliferative effects in cancer cells . The compound’s photophysical properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparaison Avec Des Composés Similaires
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine can be compared with other pyrazolo[1,5-a]pyrimidines, such as:
5-Chloropyrazolo[1,5-a]pyrimidin-3-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with additional nitro groups, making it more energetic and suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C6H5ClN4 |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
3-chloropyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10) |
Clé InChI |
BBXKHJFHVVVDDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(C=N2)Cl)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


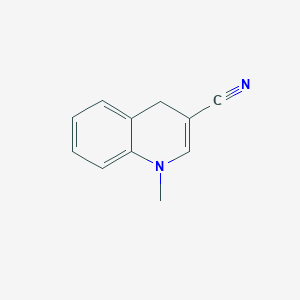
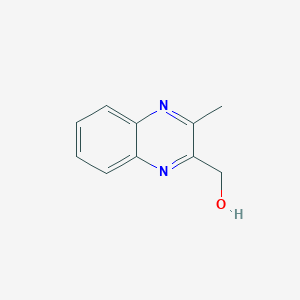
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
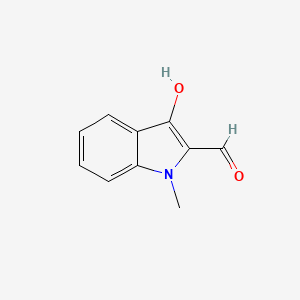
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)


![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)

